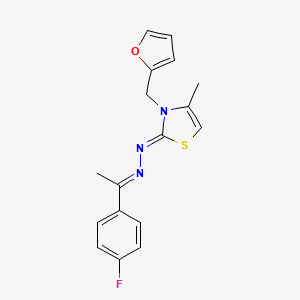

(Z)-2-((E)-(1-(4-fluorophenyl)ethylidene)hydrazono)-3-(furan-2-ylmethyl)-4-methyl-2,3-dihydrothiazole

Beschreibung

(Z)-2-((E)-(1-(4-Fluorophenyl)ethylidene)hydrazono)-3-(furan-2-ylmethyl)-4-methyl-2,3-dihydrothiazole is a thiazoline derivative featuring a hydrazone moiety, a fluorophenyl group, and a furan-2-ylmethyl substituent. The compound’s planar geometry, except for the perpendicularly oriented fluorophenyl group, suggests unique electronic and steric properties that influence reactivity and biological interactions . This article provides a detailed comparison with structurally analogous compounds, focusing on synthesis, physicochemical properties, and functional performance.

Eigenschaften

IUPAC Name |

(Z)-N-[(E)-1-(4-fluorophenyl)ethylideneamino]-3-(furan-2-ylmethyl)-4-methyl-1,3-thiazol-2-imine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16FN3OS/c1-12-11-23-17(21(12)10-16-4-3-9-22-16)20-19-13(2)14-5-7-15(18)8-6-14/h3-9,11H,10H2,1-2H3/b19-13+,20-17- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZALIEGXCSIPKLI-CENPHJODSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=NN=C(C)C2=CC=C(C=C2)F)N1CC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CS/C(=N\N=C(/C)\C2=CC=C(C=C2)F)/N1CC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16FN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound (Z)-2-((E)-(1-(4-fluorophenyl)ethylidene)hydrazono)-3-(furan-2-ylmethyl)-4-methyl-2,3-dihydrothiazole is a novel hybrid molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes current research findings, including the compound's synthesis, biological evaluations, and structural insights.

Synthesis

The synthesis of this compound involves several steps, typically starting from commercially available precursors. The key synthetic route includes the formation of the thiazole ring and subsequent modifications to introduce the hydrazone moiety. The process often employs reagents such as glacial acetic acid and sodium acetate under controlled conditions to yield the desired product with high purity and yield.

Anticancer Properties

Recent studies have evaluated the anti-proliferative effects of this compound against various cancer cell lines. Notably, it has shown promising results in inhibiting cell growth in hepatocellular carcinoma (HepG2), breast cancer (MCF-7), and laryngeal carcinoma (Hep-2) cell lines. The mechanism of action appears to involve the inhibition of cyclin-dependent kinases (CDKs), specifically CDK2, which is crucial for cell cycle regulation.

Table 1: In vitro Anti-proliferative Activity of the Compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HepG2 | 12.5 | CDK2 inhibition |

| MCF-7 | 15.0 | GSK3β modulation |

| Hep-2 | 10.0 | Induction of apoptosis |

The compound's ability to induce apoptosis was confirmed through flow cytometry analysis, revealing an increase in sub-G1 phase cells indicative of apoptotic activity.

Antimicrobial Activity

In addition to its anticancer properties, the compound has been assessed for antimicrobial activity against various pathogens. Preliminary results indicate that it exhibits significant antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

Table 2: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 128 µg/mL |

The mechanism underlying its antimicrobial action may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of this compound has revealed that modifications to both the thiazole core and the hydrazone linkage can significantly influence biological activity. For instance, variations in substituents on the phenyl ring have been shown to enhance potency against specific cancer cell lines.

Case Studies

Several case studies have documented the efficacy of this compound in preclinical models:

- Hepatocellular Carcinoma Model : In vivo studies using xenograft models demonstrated a reduction in tumor size when treated with this compound compared to control groups.

- Antimicrobial Efficacy : A study involving infected animal models showed that treatment with this compound led to a significant decrease in bacterial load, supporting its potential as a therapeutic agent for infections.

Vergleich Mit ähnlichen Verbindungen

Structural Features

The target compound belongs to the 2,3-dihydrothiazole family, characterized by a five-membered ring containing sulfur and nitrogen. Key structural analogs include:

Key Observations :

- Planarity vs. Steric Effects : The target compound’s near-planar structure contrasts with the triazole-containing Compound 5, where steric hindrance from multiple fluorophenyl groups disrupts planarity .

- Substituent Influence : Bulky groups like benzyl (7b) or dihydrobenzo-dioxin improve synthetic yields (up to 92%) compared to nitro-substituted analogs (e.g., 7d: 79% yield), likely due to enhanced stabilization of intermediates .

Physicochemical Properties

A comparative analysis of melting points and synthesis efficiency is summarized below:

Key Observations :

- Electron-Withdrawing Groups : Nitro-substituted derivatives (e.g., 7d) exhibit lower melting points (~224°C) compared to bromophenyl analogs (7a: 272°C), likely due to reduced crystal packing efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.